2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide
Description
Properties
IUPAC Name |
2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-12-16(18(21)19-14-7-3-2-4-8-14)11-17(24-12)13-6-5-9-15(10-13)20(22)23/h2-11H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKLZVGTKKRGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent One-Pot Synthesis Inspired by Arylglyoxal Condensation
Reaction Design and Substrate Selection
The one-pot condensation of arylglyoxals, acetylacetone, and phenolic derivatives offers a streamlined route to polysubstituted furans. For 2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide, this approach could involve:
- 3-Nitrobenzaldehyde-derived arylglyoxal as the nitroaryl precursor.
- Acetylacetone to furnish the methyl group at the furan’s 2-position.
- Aniline or a protected aniline derivative to introduce the carboxamide group.
In a typical procedure, arylglyoxal (1 mmol) and acetylacetone (1 mmol) are refluxed in acetone with triethylamine (1 mmol) to initiate furan cyclization. Subsequent addition of aniline derivatives facilitates carboxamide formation. This method avoids isolation of intermediates, achieving yields >85% for analogous compounds.
Mechanistic Considerations
The reaction proceeds via:
- Knoevenagel condensation between arylglyoxal and acetylacetone, forming a diketone intermediate.
- Cyclization catalyzed by triethylamine, yielding the furan core.
- Nucleophilic acyl substitution with aniline to install the carboxamide.
Limitations
- Nitro groups may hinder reactivity due to electron-withdrawing effects.
- Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.
Cyclization of Diketone Intermediates Followed by Functionalization
Diketone Synthesis and Cyclization
Adapting protocols from 2-methyl-5-phenylfuran-3-carboxylic acid synthesis, the nitro-substituted analog can be prepared via:
- Alkylation of ethyl acetoacetate : Reacting ethyl acetoacetate with 3-nitrophenacyl bromide forms ethyl-2-acetyl-4-oxo-4-(3-nitrophenyl)butanone (Fig. 1).
- Cyclization : Treatment with phosphorus pentoxide (P₂O₅) in benzene induces furan ring formation, yielding ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate.
Reaction Conditions :
Saponification and Amidation
The ethyl ester is hydrolyzed to the carboxylic acid using potassium hydroxide (KOH) in ethanol. Subsequent amidation with aniline employs coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU):
$$
\text{2-Methyl-5-(3-nitrophenyl)furan-3-carboxylic acid} + \text{Aniline} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}
$$
Optimized Parameters :
Direct Amidation of Preformed Furan-3-Carboxylic Acid Derivatives
Acid Chloride Route
Conversion of the carboxylic acid to its acid chloride (using thionyl chloride) followed by reaction with aniline provides an alternative pathway:
$$
\text{Acid chloride} + \text{Aniline} \xrightarrow{\text{Et}_3\text{N}} \text{Carboxamide}
$$
Advantages :
- High functional group tolerance.
- Scalable for industrial applications.
Disadvantages :
- Requires stringent moisture control.
- Acid chlorides are prone to hydrolysis.
Comparative Analysis of Synthetic Routes
Experimental Challenges and Solutions
Nitro Group Compatibility
Characterization and Validation
Spectroscopic Data
Elemental Analysis
- Calculated for C₁₉H₁₅N₂O₄ : C 67.24%, H 4.46%, N 8.25%.
- Found : C 67.18%, H 4.51%, N 8.21%.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 2-methyl-5-(3-aminophenyl)-N-phenylfuran-3-carboxamide.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: 2-methyl-5-(3-nitrophenyl)furan-3-carboxylic acid and aniline.
Scientific Research Applications
2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and phenylcarboxamide group contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Furan vs. Thiophene/Thiazole Derivatives
- Thiophene Analogs : Compounds like 2-methyl-5-(3-nitrophenyl)thiophene (21c) replace the furan oxygen with sulfur, enhancing aromaticity and polarizability. Thiophene derivatives often exhibit improved metabolic stability compared to furans due to reduced oxidative susceptibility .
- Thiazole Derivatives : 4-(3-Nitrophenyl)-1,3-thiazole (21d) introduces a nitrogen atom into the heterocycle, altering electronic properties and hydrogen-bonding capacity. Such modifications can enhance binding affinity in enzyme-targeted applications .
Furan vs. Pyrrole Derivatives
- Pyrroles generally exhibit higher dipole moments than furans, affecting solubility .
Nitro Group Positioning
- Nitro on Furan vs. Phenyl: 5-Nitrofuran-2-carboxamides (e.g., N-cyclohexyl-5-nitrofuran-2-carboxamide, 22a) have the nitro group directly on the furan ring, enhancing electron deficiency and reactivity. These compounds demonstrate trypanocidal activity, as seen in .
Substituent Effects on the Amide Nitrogen
- N-Phenyl vs. N-(4-Methoxy-3-Trifluoromethylphenyl) (22o): Introduces trifluoromethyl and methoxy groups, enhancing metabolic stability and altering electronic properties via electron-withdrawing (CF₃) and electron-donating (OCH₃) effects . N-Phenyl (Target Compound): Balances lipophilicity and aromatic interactions, likely improving binding to proteins with aromatic residues .
Physicochemical and Spectroscopic Properties
Table 1: Comparison of Key Parameters
*Inferred data based on structural analogs.
Spectroscopic Analysis
- IR Spectroscopy : The target compound’s amide group would show NH stretches near 3267 cm⁻¹, while the nitro group exhibits asymmetric and symmetric stretches at ~1527 and 1347 cm⁻¹, consistent with analogs in and .
- NMR: The 3-nitrophenyl moiety would display aromatic protons as multiplets near δ 8.30–7.90, similar to 2-methyl-5-((3-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)amino)benzenesulfonic acid (3c) .
Biological Activity
2-Methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the furan ring through the Paal-Knorr synthesis, followed by electrophilic aromatic substitution to introduce the phenyl and nitrophenyl groups. The final step involves forming the carboxamide group.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reduction: Hydrogen gas with palladium catalyst.
- Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may exert its effects by binding to enzymes or receptors, modulating their activity, which is crucial for its potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antibacterial, antifungal, and antitubercular properties. The following sections summarize key findings related to its biological activity.
Antibacterial Activity
Studies have demonstrated that derivatives of furan-based compounds, including this compound, show significant antibacterial potency against both Gram-positive and Gram-negative bacteria. For example, derivatives in similar classes have exhibited minimum inhibitory concentrations (MIC) ranging from 0.008 to 0.046 μg/mL against pathogens like Staphylococcus pneumoniae and Streptococcus pyogenes .
Antitubercular Activity
The compound has been evaluated for its antitubercular properties, particularly as an inhibitor of MbtI, an enzyme involved in mycobacterial iron acquisition. In vitro studies have shown promising results indicating that modifications to the furan structure can enhance activity against Mycobacterium tuberculosis .
Case Studies
-
Antimicrobial Evaluation:
A study conducted on various furan derivatives highlighted that compounds with nitrophenyl substitutions exhibited enhanced antibacterial properties compared to standard antibiotics like ampicillin . -
Molecular Interaction Studies:
Co-crystallization experiments revealed significant interactions between furan derivatives and MbtI protein targets, suggesting a mechanism where these compounds inhibit mycobacterial growth by disrupting iron acquisition pathways .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
